Honokiol
Overview
Description
Honokiol is a neolignan biphenol found in aerial parts of the Magnolia plant species . It has been used for centuries to treat many pathological conditions . Honokiol has the potential to work as an anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic agent .
Synthesis Analysis
The synthesis of Honokiol involves five steps: bromination, Suzuki coupling, allylation, one-pot Claisen’s rearrangement, and demethylation, eventually resulting in a 32% overall yield . Honokiol primarily undergoes hepatic metabolism and in vivo biotransformation, wherein glucuronidation and sulfation serve as the principal metabolic pathways for the conversion of honokiol into mono-glucuronide honokiol and sulfated mono-hydroxy honokiol before its elimination .
Molecular Structure Analysis
Honokiol is a neolignan biphenol . Detailed 1D and 2D NMR investigations and HR-MS analysis served as a base for developing their molecular structures .
Chemical Reactions Analysis
Honokiol has been shown to exert broad-range anticancer activity in vitro and in vivo by regulating numerous signalling pathways . These include induction of G0/G1 and G2/M cell cycle arrest (via the regulation of cyclin-dependent kinase (CDK) and cyclin proteins), epithelial–mesenchymal transition inhibition via the downregulation of mesenchymal markers and upregulation of epithelial markers .
Physical And Chemical Properties Analysis
Honokiol has a molecular formula of C18H18O2 and a molecular weight of 266.3 g/mol . It is a member of biphenyls .
Scientific Research Applications
Anticancer Properties
- Prostate Cancer: Honokiol demonstrates effectiveness in inhibiting the growth of human prostate cancer cells, both in culture and in vivo. It induces apoptosis (programmed cell death) in cancer cells by altering the levels of Bcl-2 family proteins and has shown promise in retarding the growth of prostate cancer xenografts in mice (Hahm et al., 2008).
- Head and Neck Squamous Cell Carcinoma (HNSCC): In HNSCC cell lines, Honokiol inhibits growth and induces apoptosis. It also enhances the effects of other EGFR-targeting therapies, suggesting its potential as a therapeutic agent in HNSCC treatment (Leeman-Neill et al., 2010).
- Colon Cancer: Honokiol, in combination with radiation, targets colon cancer stem cells and inhibits their growth. It disrupts the Notch signaling pathway, which plays a key role in cancer stem cell maintenance (Ponnurangam et al., 2012).
Neuroprotective Effects
- Neuroprotection: Honokiol exhibits neuroprotective properties and has therapeutic potential in conditions such as anxiety, pain, cerebrovascular injury, epilepsy, and cognitive disorders, including Alzheimer’s disease (Woodbury et al., 2013).
Anti-Inflammatory and Antioxidant Activities
- Inflammation and Oxidative Stress: Honokiol has demonstrated protective effects against eccentric exercise-induced skeletal muscle damage in rats, likely due to its anti-inflammatory and antioxidative properties. It significantly ameliorates muscle damage by modulating inflammation-mediated damage to muscle cells (Chiang et al., 2009).
- Antioxidant Mechanisms: Honokiol acts as a potent scavenger of superoxide and peroxyl radicals, suggesting its role in the physiological activity of antioxidants (Dikalov et al., 2008).
Applications in Metabolic Disorders
- Lipid Accumulation in Hepatocytes: Honokiol activates the LKB1-AMPK signaling pathway and attenuates lipid accumulation in hepatocytes. This indicates its potential application in treating non-alcoholic steatosis and related metabolic disorders (Seo et al., 2015).
Other Therapeutic Insights
- General Therapeutic Applications: Honokiol has broad therapeutic applications, including anti-cancer, neuroprotective, anti-spasmodic, antidepressant, anti-tumorigenic, antithrombotic, antimicrobial, and analgesic properties. This versatile compound is being explored for its multifunctional therapeutic potential in various disorders (Rauf et al., 2021).
Safety And Hazards
Future Directions
Honokiol has several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on . Honokiol derivatives have been highlighted recently as possible therapeutic options for NDs .
properties
IUPAC Name |
2-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXIJYOAGAUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188845 | |
Record name | Honokiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Honokiol | |
CAS RN |
35354-74-6, 947686-05-7 | |
Record name | Honokiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35354-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Honokiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035354746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Honokiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Honokiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-2,4'-diol, 3',5-di-2-propen-1-yl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of 5,5'-Diallyl-2,2'-Dihydroxybiphenyl (ca. 50%) and 3,5'-Diallyl-4,2'-Dihydroxybiphenyl (ca. 50%) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HONOKIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11513CCO0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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